![molecular formula C17H21N3O3S B2466381 (1H-benzo[d]imidazol-5-yl)(3-(cyclohexylsulfonyl)azetidin-1-yl)methanone CAS No. 1706387-19-0](/img/structure/B2466381.png)
(1H-benzo[d]imidazol-5-yl)(3-(cyclohexylsulfonyl)azetidin-1-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .
Synthesis Analysis
A general, inexpensive, and versatile method for the synthesis of (1H-benzo [d]imidazol-2-yl) (phenyl)methanone and the formation of C–N bonds via an aromatic aldehyde and o-phenylenediamine has been designed .Molecular Structure Analysis
The molecular geometry, vibrational frequencies, absorption spectrum of the compound have been calculated by using the density functional theory (DFT/B3LYP) method with TZVP basis sets, and have been compared with the experimental data .Chemical Reactions Analysis
The synthesized (5- (3- (1 H -benzo [d]imidazol-2-yl)-4-hydroxybenzyl) benzofuran-2-yl) (phenyl)methanone analogs were confirmed by IR, 1 H and 13 C-NMR, MS spectra and HRMS spectral data .Physical And Chemical Properties Analysis
Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .Aplicaciones Científicas De Investigación
1. Tubulin Polymerization Inhibitors
A study by Mullagiri et al. (2018) revealed that certain compounds, including variations of (1H-benzo[d]imidazol-5-yl)(3-(cyclohexylsulfonyl)azetidin-1-yl)methanone, showed significant antiproliferative activity against human cancer cell lines, particularly prostate cancer. These compounds inhibit tubulin polymerization, which is a crucial process in cell division.
2. Antibacterial and Antimicrobial Properties
Research by Bassyouni et al. (2012) demonstrated that derivatives of this compound exhibited notable antioxidant and antimicrobial activities. These compounds were particularly effective against Staphylococcus aureus, Salmonella typhimurium, and Candida albicans.
3. Catalytic Applications in Organic Synthesis
A study by Martins et al. (2016) showed the potential of related compounds in catalysis. Specifically, they used a sulfonated Schiff base dimethyltin(IV) coordination polymer, which has similarities to the compound , as a catalyst for Baeyer–Villiger oxidation, a crucial reaction in organic synthesis.
4. Development of New Pharmaceuticals
In the realm of drug development, Tabatabai et al. (2012) synthesized a derivative of this compound as a selective COX-2 inhibitor. This research highlights its potential application in creating new anti-inflammatory drugs.
5. Anticonvulsant Evaluation
Rajasekaran et al. (2006) explored the anticonvulsant properties of novel synthesized derivatives of this compound. Their research indicated that certain derivatives exhibited significant anticonvulsant activity, suggesting potential applications in treating seizure disorders. (Rajasekaran, Murugesan, Anandarajagopal, 2006)
Mecanismo De Acción
Direcciones Futuras
Propiedades
IUPAC Name |
3H-benzimidazol-5-yl-(3-cyclohexylsulfonylazetidin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O3S/c21-17(12-6-7-15-16(8-12)19-11-18-15)20-9-14(10-20)24(22,23)13-4-2-1-3-5-13/h6-8,11,13-14H,1-5,9-10H2,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPOUDESBACMSNQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)S(=O)(=O)C2CN(C2)C(=O)C3=CC4=C(C=C3)N=CN4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

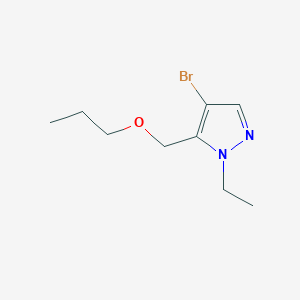

![2-Cyclopentyl-4-cyclopropyl-3-methyl-2H-pyrazolo[3,4-b]pyridin-6(7H)-one](/img/structure/B2466301.png)
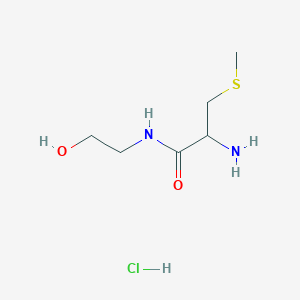
![2-[(4,5-Dimethyl-1,3-thiazol-2-yl)methyl]-1,3-thiazol-4-ol](/img/structure/B2466303.png)
![2-[9-(4-Methylphenyl)-6,13,15-trioxo-3,7-dithia-5,14-diazapentacyclo[9.5.1.02,10.04,8.012,16]heptadec-4(8)-en-14-yl]propanoic acid](/img/structure/B2466305.png)
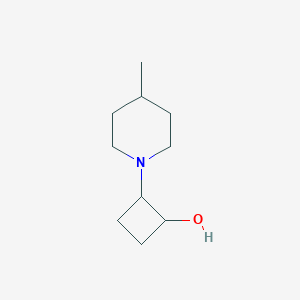
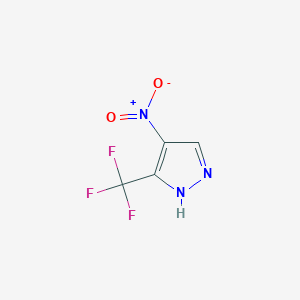
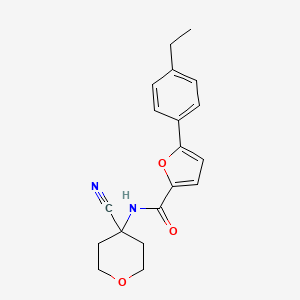
![Ethyl 2-[(tert-butoxycarbonyl)amino]-3-{[2-(3,4-dichlorophenyl)-2-oxoethyl]sulfanyl}propanoate](/img/structure/B2466312.png)


![N-(4-(2-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-2-oxoethyl)thiazol-2-yl)-5-oxopyrrolidine-2-carboxamide](/img/structure/B2466318.png)
